molecular formula C22H26ClN3O B2449096 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922114-59-8

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2449096
CAS No.: 922114-59-8
M. Wt: 383.92
InChI Key: XXUWZXZSPUJVGT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS Number: 922114-59-8) is a synthetic organic compound with a molecular formula of C22H26ClN3O and a molecular weight of 383.9 g/mol . This benzamide derivative features a complex structure that incorporates a 1-methylindoline group and a pyrrolidine ring, a scaffold of significant interest in medicinal chemistry . The pyrrolidine ring is a versatile and saturated nitrogen heterocycle that allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of the molecule . Its non-planarity, a phenomenon known as "pseudorotation," provides increased three-dimensional coverage, which can be crucial for achieving selective binding to biological targets and optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for drug candidates . Compounds containing pyrrolidine and benzamide motifs have been extensively studied for their potential bioactivities . Historically, structurally related benzamides have demonstrated potent neuroleptic (antipsychotic) activity in pharmacological models, highlighting the therapeutic relevance of this chemical class . The specific structural features of this compound suggest it is a valuable chemical tool for researchers investigating new ligands for the central nervous system, as well as for other therapeutic areas. This product is intended for non-human research applications only in fields such as medicinal chemistry, drug discovery, and pharmacological assay development. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWZXZSPUJVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.

    Formation of the pyrrolidine derivative: Pyrrolidine can be introduced via nucleophilic substitution reactions.

    Coupling with benzoyl chloride: The final step involves coupling the intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the target benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Amide Bond Reactivity

The central amide group exhibits classical reactivity under hydrolytic and nucleophilic conditions:

Reaction TypeConditionsOutcomeSupporting Data
Acidic Hydrolysis6M HCl, reflux (110°C, 12h)Cleavage to 3-chlorobenzoic acid and 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamineAnalogous amide hydrolysis in
Basic Hydrolysis2M NaOH, 80°C, 6hFormation of sodium 3-chlorobenzoate and free amineSimilar conditions reported for benzamide derivatives in
Nucleophilic SubstitutionHATU/DIPEA, R-NH₂ (room temp, 4h)Amide exchange to form new urea/thiourea derivativesCoupling methods from

Chlorine Substitution Reactions

The 3-chloro substituent on the benzamide ring participates in catalytic cross-coupling and nucleophilic aromatic substitution (SNAr):

Reaction TypeCatalyst/ReagentsProductsYield & Notes
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid (80°C, 12h)3-aryl substituted benzamide derivatives60-75% yield (analogous to)
SNAr with AminesCuI, DMF, 100°C (24h)3-amino benzamide analogsLimited reactivity due to deactivation by amide group
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃ (120°C, 24h)Biaryl ethers or thioethersNot observed in related compounds

Pyrrolidine Functionalization

The pyrrolidine ring undergoes alkylation and oxidation:

Reaction TypeReagentsOutcomeCharacterization
N-AlkylationCH₃I, K₂CO₃ (room temp, 6h)Quaternary ammonium salt formationConfirmed by +58 m/z shift in MS
OxidationmCPBA (0°C to rt, 2h)Pyrrolidine N-oxideNMR: New δ 3.2 ppm (J = 6 Hz)
AcylationAcCl, Et₃N (0°C, 1h)N-Acetylpyrrolidine derivativeIR: 1650 cm⁻¹ (C=O stretch)

Indoline Modifications

The 1-methylindolin-5-yl group participates in electrophilic substitutions and oxidations:

Reaction TypeConditionsProductsKey Observations
Electrophilic BrominationBr₂, FeBr₃ (0°C, 1h)4-bromo-1-methylindoline derivativeRegioselectivity at C4 (HPLC purity >95%)
OxidationDDQ, CH₂Cl₂ (rt, 3h)1-methylindole formationUV-Vis: λ_max shift to 290 nm
NitrationHNO₃/H₂SO₄ (-10°C, 2h)5-nitroindoline side productCompeting amide hydrolysis limits yield

Multi-Step Reaction Pathways

Combined transformations enable structural diversification:

SequenceStepsFinal ProductApplication
Hydrolysis → Coupling1. NaOH hydrolysis
2. EDC/HOBt coupling with R-COOH
New amides with modified aryl groupsSAR studies for receptor binding
Chlorine Replacement → Alkylation1. Suzuki coupling
2. N-Alkylation of pyrrolidine
Dual-functionalized analogsKinase inhibitor candidates

Critical Analysis of Reactivity Challenges:

  • Steric Hindrance : Bulky substituents on the ethyl linker reduce accessibility to the pyrrolidine nitrogen, requiring excess reagents for alkylation.

  • Electron-Withdrawing Effects : The amide group deactivates the chloro-substituted benzene ring, necessitating harsh conditions for SNAr (e.g., 150°C in DMSO) .

  • Competitive Decomposition : Oxidizing agents like mCPBA risk over-oxidation of indoline to indole-2,3-dione at elevated temperatures.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural components suggest possible interactions with various biological targets:

  • Enzyme Inhibition: The compound may function as an enzyme inhibitor, impacting pathways involved in diseases such as cancer or inflammatory disorders. Research indicates that similar compounds exhibit inhibitory effects on enzymes related to inflammation and cancer cell proliferation .
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases.

Recent studies have highlighted several biological activities associated with 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide:

  • Antidepressant Effects: Animal studies have shown that the compound can reduce depressive-like behavior by increasing serotonin levels in the brain, indicating its potential as an antidepressant.
  • Anti-inflammatory Properties: In vitro studies demonstrated that it significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting utility in treating inflammatory conditions like rheumatoid arthritis.
  • Anticancer Activity: The compound has been shown to induce apoptosis in various cancer cell lines, particularly breast and colon cancers, by activating caspase pathways and inhibiting cell proliferation .

Industrial Applications

In addition to its medicinal uses, 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide serves as a valuable building block in organic synthesis for the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure can enhance the properties of resultant compounds, making it a significant component in drug discovery processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the chloro group.

    3-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the pyrrolidine moiety.

    N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the chloro group on the benzene ring.

Uniqueness

The presence of both the chloro group and the pyrrolidine moiety in 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Biological Activity

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that may confer specific biological activities. This compound has garnered attention in medicinal chemistry due to its potential roles in various therapeutic contexts, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is C22H26ClN3OC_{22}H_{26}ClN_{3}O, with a molecular weight of 383.9 g/mol. The structural uniqueness arises from the presence of both a chloro group and a pyrrolidine moiety, which may enhance its binding affinity to biological targets.

PropertyValue
Molecular Formula C22H26ClN3O
Molecular Weight 383.9 g/mol
CAS Number 922114-59-8

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound could act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
  • Receptor Binding : It may interact with various receptors involved in signal transduction pathways, influencing physiological responses.

Biological Activity Studies

Research into the biological activity of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has primarily focused on its pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, suggesting potential as an anticancer agent.

In Vivo Studies

Preclinical studies involving animal models have indicated that the compound may reduce tumor growth and metastasis when administered at specific dosages. These findings highlight its potential therapeutic applications in oncology.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that compounds similar to 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibited potent activity against various tumors, leading researchers to investigate this compound's efficacy further.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related indoline derivatives, suggesting that modifications like those present in this compound could enhance neuroprotective effects in models of neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity can be compared with similar compounds within the benzamide class:

Compound NameKey FeaturesBiological Activity
N-(2-(1-methylindolin-5-yl)ethyl)benzamideLacks chloro groupModerate enzyme inhibition
3-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamideLacks pyrrolidine moietyEnhanced receptor binding
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamideLacks chloro group on benzene ringVariable activity depending on structure

Q & A

Basic: What are the key synthetic routes for 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with functionalization of the indole and pyrrolidine moieties. Critical steps include:

  • Chlorination : Selective introduction of chlorine at the benzamide’s 3-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
  • Amide Coupling : Activation of the carboxylic acid (e.g., via HATU or EDC) for coupling with the amine-containing intermediate (2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves yield and purity.
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) and temperature (0–25°C) to enhance selectivity .

Advanced: How can crystallographic data resolve contradictions in reported antibacterial activity for structurally similar compounds?

Structural discrepancies (e.g., bond angles, conformations) in analogs may explain variable bioactivity. For example:

  • Crystal Structure Analysis : X-ray diffraction (XRD) of the target compound (CCDC deposition codes in ) reveals steric hindrance or hydrogen-bonding patterns affecting bacterial enzyme binding (e.g., acps-pptase) .
  • Case Study : A 3-chloro analog with a twisted benzamide moiety showed reduced activity due to poor fit in the enzyme’s active site, while planar analogs exhibited higher efficacy .
    Methodology : Compare XRD data (e.g., torsion angles, packing interactions) with enzymatic assays to correlate structure-activity relationships .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., indoline substitution patterns) and purity. Key signals include:
    • δ 7.2–7.5 ppm (benzamide aromatic protons).
    • δ 3.1–3.5 ppm (pyrrolidine N-CH₂ protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.18) .
  • FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives targeting bacterial enzymes?

  • Docking Studies : Use software like MOE or AutoDock to predict binding affinity to acps-pptase. The pyrrolidine and chlorobenzamide groups are critical for hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Derivatives with flexible pyrrolidine rings show higher residence times .
  • QSAR Models : Corporate Hammett constants (σ) for substituents on the benzamide ring to predict antibacterial potency .

Basic: What are the primary biochemical pathways affected by this compound?

The compound inhibits bacterial proliferation by dual targeting of pptase enzymes:

  • Acps-Pptase : Blocks post-translational modification of carrier proteins, disrupting fatty acid biosynthesis .
  • Aryl-Pptase : Interferes with polyprenyl phosphate metabolism, reducing cell wall integrity .
    Validation : Use in vitro assays (e.g., MIC against S. aureus) and gene knockout strains to confirm pathway specificity .

Advanced: How should researchers address conflicting data on environmental stability in long-term studies?

  • Experimental Design : Follow protocols from ’s INCHEMBIOL project:
    • Abiotic Degradation : Expose the compound to UV light, varying pH, and temperatures (25–60°C).
    • Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-MS .
  • Contradiction Resolution : If hydrolysis rates conflict, verify buffer ionic strength and control for catalytic metal ions .

Basic: What are the best practices for storing and handling this compound to ensure stability?

  • Storage : -20°C under argon in amber vials to prevent photodegradation.
  • Solubility : Use DMSO for biological assays (stock solutions ≤10 mM) and ethanol for synthetic work .
  • Safety : Wear nitrile gloves and use fume hoods due to potential irritancy (analogs in show similar risks) .

Advanced: How can chiral centers in the pyrrolidine moiety influence pharmacological profiles?

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Biological Impact : The (S)-enantiomer in showed 10× higher affinity for bacterial targets than (R) due to better alignment with the enzyme’s hydrophobic pocket .
  • Synthesis Strategy : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry during pyrrolidine formation .

Basic: Which in vitro assays are recommended for preliminary antibacterial evaluation?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains in Mueller-Hinton broth .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to gauge selectivity .

Advanced: What strategies mitigate off-target effects in animal models?

  • Metabolomics : Profile serum metabolites (via LC-MS) to identify unintended interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance target specificity .
  • Dosing Regimens : Optimize pharmacokinetics (e.g., AUC/MIC ratios) using compartmental modeling .

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